N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide
Description
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide is a spirocyclic oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decane core linked via a methylene group to an oxalamide moiety, with a benzyl substituent on the secondary amide nitrogen. The 1,4-dioxaspiro[4.5]decane scaffold is synthesized from 1,4-dioxaspiro[4.5]decan-8-one (290) through NaBH4-mediated reduction to yield 1,4-dioxaspiro[4.5]decan-8-ol (291), followed by functionalization at the 2-position to introduce the methylene-oxalamide-benzyl group .
Properties
IUPAC Name |
N'-benzyl-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-16(19-11-14-7-3-1-4-8-14)17(22)20-12-15-13-23-18(24-15)9-5-2-6-10-18/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBAAPDJKJUIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine with benzyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable spirocyclic structure.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding affinity, which can modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Varied N-Substituents
The benzyl group in N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide can be replaced with other substituents to modulate properties. For example:
- ~3.8 for benzyl) and altering metabolic stability. The cyclopropyl group may enhance resistance to oxidative metabolism compared to benzyl .
Table 1: Substituent Effects on Key Properties
Spirocyclic Derivatives with Functional Group Modifications
Plourde et al. synthesized 1-oxaspiro[4.5]deca-6,9-dien-8-one derivatives with methoxy, isopropyl, and t-butyl substituents (). For instance:
- (±)-7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-diene-8-one (Molbank M316): The methoxy group increases polarity, while the methyl group restricts ring flexibility. Such derivatives lack the oxalamide linker, reducing hydrogen-bonding capacity compared to the target compound .
- N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl)acetamide (Molbank M599): Introduction of an acetamide group introduces a planar carbonyl but lacks the spirocyclic dioxolane ring’s rigidity .
Ethyl Ester Derivatives with Sulfonamide Groups ()
Ethyl ester derivatives of 1,4-dioxaspiro[4.5]decane, such as (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate , feature sulfonamide and carboxylate groups. These groups enhance water solubility but reduce membrane permeability compared to the oxalamide linker. The sulfonamide moiety may improve target binding affinity in therapeutic applications .
Table 2: Functional Group Impact on Physicochemical Properties
| Compound Type | Functional Groups | Key Properties |
|---|---|---|
| Oxalamide (Target Compound) | Amide, benzyl | High hydrogen bonding, moderate clogP |
| Sulfonamide-Carboxylate | Sulfonyl, carboxylate | High solubility, ionic interactions |
| Acetamide (Plourde, 2009) | Acetamide, ketone | Planar structure, reduced rigidity |
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide is a complex organic compound notable for its unique structural features, which include a dioxaspiro framework and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties. This article reviews the available research on its biological activity, synthesis, and potential applications.
Structural Characteristics
The molecular formula of this compound is C₁₉H₂₅N₂O₄, with a molecular weight of approximately 365.42 g/mol. The presence of the dioxaspiro structure contributes to its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₂O₄ |
| Molecular Weight | 365.42 g/mol |
| Structural Features | Dioxaspiro and oxalamide |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Spirocyclic Intermediate: The initial step involves synthesizing the spirocyclic framework from appropriate precursors under acidic conditions.
- Alkylation: The spirocyclic intermediate is then alkylated to introduce the desired substituent.
- Oxalamide Formation: The final step involves reacting the alkylated intermediate with oxalyl chloride and an amine to yield the oxalamide derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, potentially influencing various signaling pathways.
Case Studies
Research has indicated that compounds with similar structural motifs exhibit significant biological activities:
- Anti-inflammatory Activity: A study demonstrated that derivatives of oxalamides can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
- Analgesic Effects: Preliminary evaluations have shown that compounds with spirocyclic structures may possess analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide | Dioxaspiro with mesityl group | Moderate anti-inflammatory activity |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide | Dioxaspiro with acetamidophenyl group | Significant analgesic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
